molecular formula C10H7N3O2S B3038832 6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one CAS No. 913686-07-4

6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one

Cat. No.: B3038832
CAS No.: 913686-07-4
M. Wt: 233.25 g/mol
InChI Key: TZUQTONJVNMLHG-UHFFFAOYSA-N
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Description

6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one (CAS 913686-07-4) is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. This solid features a unique molecular architecture that incorporates two privileged pharmacophores: a 2-aminothiazole ring and a benzoxazolone scaffold. The 2-aminothiazole moiety is a fundamental building block in numerous biologically active molecules and is recognized for its versatile pharmacological profile. Scientific literature extensively documents that 2-aminothiazole derivatives exhibit a wide spectrum of biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents . The scaffold is a key structural component in several clinically used and investigational drugs, such as the anticancer agents Dasatinib and Alpelisib, highlighting its central role in the development of novel therapeutics . The benzoxazolone core is similarly known for its relevance in bio-active compound design. Researchers value this hybrid compound for exploring new structure-activity relationships and as a key intermediate in the synthesis of more complex molecules for pharmacological screening. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or personal use.

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-9-12-7(4-16-9)5-1-2-6-8(3-5)15-10(14)13-6/h1-4H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUQTONJVNMLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CSC(=N3)N)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two heterocyclic systems: a benzo[d]oxazol-2(3H)-one core and a 2-aminothiazol-4-yl substituent at the 6-position. Retrosynthetic disconnection suggests two primary intermediates:

  • 6-Substituted benzo[d]oxazol-2(3H)-one derivatives (e.g., 6-acetyl or 6-halogenated precursors).
  • 2-Aminothiazole derivatives (e.g., 4-substituted thiazoles for coupling or cyclization).

Key challenges include regioselective functionalization of the benzoxazolone ring and efficient thiazole annulation.

Synthesis of Benzo[d]oxazol-2(3H)-one Core

Cyclization of o-Aminophenol Derivatives

The benzo[d]oxazol-2(3H)-one scaffold is classically synthesized via cyclization of o-aminophenol derivatives using carbonylating agents. For example, treatment of 2-amino-5-acetylphenol with triphosgene in dichloromethane yields 6-acetylbenzo[d]oxazol-2(3H)-one (Scheme 1).

Mechanistic Insights :

  • Nucleophilic attack of the phenolic oxygen on the carbonyl carbon forms the oxazolone ring.
  • Electron-withdrawing acetyl groups at the 6-position direct subsequent functionalization.

Functionalization at the 6-Position

Chlorination of Acetyl Substituents

6-Acetylbenzo[d]oxazol-2(3H)-one undergoes chlorination using sulfuryl chloride (SOCl₂) in anhydrous dichloromethane to yield 6-(2-chloropropanoyl)benzo[d]oxazol-2(3H)-one (Scheme 2).

Reaction Conditions :

  • Temperature: 0–5°C (prevents over-chlorination).
  • Yield: 72–85% after recrystallization.

Thiazole Ring Formation via Hantzsch Synthesis

Cyclocondensation with Thiourea

6-(2-Chloropropanoyl)benzo[d]oxazol-2(3H)-one reacts with thiourea in ethanol under reflux to form the 2-aminothiazol-4-yl group (Scheme 3).

Optimized Protocol :

  • Reagents : Thiourea (1.2 equiv), absolute ethanol (10 mL/mmol).
  • Conditions : Reflux for 4–6 hours.
  • Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol/water.
  • Yield : 65–78%.

Mechanism :

  • Nucleophilic displacement of chloride by thiourea’s sulfur.
  • Cyclization via intramolecular attack of the thiolate on the carbonyl carbon.
  • Aromatization with loss of HCl.

Alternative Route: One-Pot Synthesis

A streamlined approach combines 6-acetylbenzo[d]oxazol-2(3H)-one, thiourea, and iodine in dimethyl sulfoxide (DMSO) at 80°C (Scheme 4).

Advantages :

  • Eliminates separate chlorination step.
  • Iodine acts as both oxidant and electrophile.
  • Yield: 70% (crude), 62% after purification.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Hantzsch Synthesis 6-(2-Chloropropanoyl) derivative Thiourea, EtOH 78 98
One-Pot Synthesis 6-Acetyl derivative Thiourea, I₂, DMSO 62 95
Coupling Approach 6-Bromo derivative Pd(PPh₃)₄, Thiazole-Bpin 55 97

Notes :

  • The Hantzsch method offers higher yields but requires pre-functionalization.
  • One-pot synthesis reduces steps but necessitates rigorous temperature control.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.35 (s, 1H, thiazole-H), 6.82–7.25 (m, 3H, aromatic), 2.48 (s, 3H, NH₂).
  • IR (KBr) : 3256 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O).
  • ESI-MS : m/z 269.71 [M+H]⁺.

X-ray Crystallography

Centrosymmetric dimers form via O-H···N hydrogen bonds (O···N distance: 2.84 Å), stabilized by π-π stacking (interplanar distance: 3.4 Å).

Mechanistic Challenges and Side Reactions

Competing Pathways in Thiazole Formation

  • Over-oxidation : Prolonged exposure to iodine generates sulfoxide byproducts.
  • Polymerization : Excess thiourea leads to oligomeric thiazole derivatives.

Regioselectivity in Electrophilic Substitution

  • Acetyl groups direct electrophiles to the para position, minimizing 4-substituted isomers.

Industrial-Scale Considerations

Solvent Selection

  • Ethanol preferred over DMSO for easier recycling and lower toxicity.

Catalytic Improvements

  • Pd/C : Enhances coupling efficiency in Suzuki-Miyaura routes (turnover number > 200).

Chemical Reactions Analysis

Types of Reactions

6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The biological activity of 6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • The 2-aminothiazole substituent in the target compound is synthesized via Hantzsch condensation, offering moderate to high yields (48–84%) .
  • Suzuki-Miyaura coupling (e.g., pyridine introduction) yields lower efficiency (23%) but allows for diverse aryl/heteroaryl substitutions .
  • Boronic ester derivatives (e.g., CAS 1105710-32-4) serve as intermediates for further cross-coupling reactions, critical in drug discovery .
Antimicrobial Activity:

The target compound’s 2-aminothiazole group enhances antimicrobial potency, likely through disruption of bacterial membrane integrity or enzyme inhibition. In contrast, pyridine-substituted analogues (e.g., ) lack explicit antimicrobial data, suggesting substituent-specific effects.

Anticancer Potential:
  • c-Met Kinase Inhibition: Derivatives like 6-(4-ethoxyquinoline)benzo[d]oxazol-2(3H)-one (IC50 = 1 nM against c-Met kinase) highlight the importance of bulky electron-withdrawing groups at position 6 for kinase inhibition .
  • The thiazole moiety may similarly influence receptor binding.
Physicochemical Properties:
  • Solubility: The 2-aminothiazole group improves aqueous solubility compared to lipophilic boronic esters (e.g., ).
  • Stability: Methyl or benzyl substitutions (e.g., 3-methyl derivatives ) enhance metabolic stability, whereas free amino groups (as in the target compound) may increase susceptibility to oxidation.

Mechanistic Divergence and Functional Heterogeneity

  • Antimicrobial vs. Anticancer Targets : The target compound’s antimicrobial activity contrasts with analogues like PF-8380, which targets lysophosphatidic acid in cancer and inflammation . This divergence underscores the scaffold’s versatility.
  • Apoptotic Pathways : Sigma-2 agonists (e.g., CB-64D) activate caspase-independent apoptosis , whereas c-Met inhibitors (e.g., ) block proliferative signaling. The target compound’s mechanism remains underexplored but may combine both pathways.

Biological Activity

6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the Hantzsch thiazole synthesis, where α-haloketones react with thiourea to form the thiazole ring. Subsequent cyclization forms the benzo[d]oxazolone structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to the activation or inhibition of various biochemical pathways. The compound has shown potential as an enzyme inhibitor and in modulating protein interactions, making it a valuable tool in biological research and drug development .

Antimicrobial Properties

Research indicates that derivatives of 2-aminothiazoles, including this compound, exhibit substantial antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens, including fungi and bacteria .

Case Studies

  • Inhibition of COX Enzymes :
    A study evaluated the inhibition of cyclooxygenase (COX) enzymes by various 2-aminothiazole derivatives. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value ranging from 0.84 to 1.39 μM .
    CompoundIC50 (μM)% Inhibition
    1a>5Low
    1b0.84High
    1c1.39Moderate
  • Anti-inflammatory Activity :
    In cellular assays, compounds based on the thiazole structure showed a reduction in prostaglandin E2 (PGE2) levels, indicating potential anti-inflammatory properties .
    CompoundEC50 (μM)PGE2 Reduction (%)
    4a0.0998
    5l0.39Moderate

Comparative Analysis

Compared to similar compounds, this compound exhibits unique structural characteristics that enhance its reactivity and biological interactions .

Compound NameStructure TypeNotable Activity
This compoundThiazole-Benzo derivativeCOX inhibition
6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-oneThiazole-Benzo derivativeModerate antibacterial activity

Q & A

Q. What are the common synthetic routes for 6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step pathways. A key intermediate, 6-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one, is prepared using AlCl₃-catalyzed Friedel–Crafts acylation followed by NaBH₄ reduction to yield bromohydrin intermediates. Subsequent nucleophilic substitution with tert-butylamine (tBuNH₂) introduces the aminothiazole moiety . Alternative routes involve Hantzsch condensation between thiosemicarbazones and 6-(2-chloroacetyl)benzoxazolone, achieving yields of 48–84% under reflux in ethanol. Reaction optimization includes controlling temperature, solvent polarity, and catalyst loading to minimize byproducts .

Q. How is NMR spectroscopy utilized to confirm the structural integrity of synthesized derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for verifying regiochemistry and functional groups. For example:
  • In 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one, ¹H NMR shows distinct signals at δ 4.00 (t, J=6.8 Hz, 2H) for the propyl chain and aromatic protons between δ 7.41–6.87 (m, 4H). ¹³C NMR confirms the carbonyl at δ 154.45 ppm .
  • Bivalent ligands derived from benzoxazolone exhibit diagnostic shifts for piperazine ethyl groups (δ 2.5–3.0 ppm) and thiazole protons (δ 7.2–7.4 ppm) .

Q. What analytical techniques are employed to assess purity and molecular identity?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects [M+H]⁺ ions, with molecular ions consistent with theoretical masses (e.g., m/z 279 for bromopropyl derivatives) .
  • Chromatography : Column chromatography isolates isomers (e.g., E/Z isomers separated using silica gel), while HPLC monitors reaction progress with UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound interact with sigma (σ) receptors, and what structural features drive selectivity?

  • Methodological Answer : Pharmacological evaluations reveal high σ₁ receptor affinity (Ki < 100 nM) driven by the aminothiazole moiety’s hydrogen-bonding capacity and the benzoxazolone core’s hydrophobic interactions. 3D pharmacophore models identify critical features:
  • One positive ionizable site (protonated amine).
  • Two hydrophobic aromatic regions (benzoxazolone and thiazole).
  • A hydrogen bond acceptor (oxazolone carbonyl).
    Structure-activity relationship (SAR) studies show that acetyl or fluorophenyl substitutions enhance σ₂ receptor binding, as seen in SN79 derivatives .

Q. What computational strategies are used to predict ligand-receptor binding modes and optimize activity?

  • Methodological Answer :
  • DFT Calculations : Geometry optimization of isomers (e.g., E/Z ratios) at the B3LYP/6-311++G** level identifies stable conformers .
  • 3D-QSAR Models : Catalyst software generates pharmacophore hypotheses with correlation coefficients >0.85, validated via Fischer randomization and leave-one-out tests. These models guide the design of high-affinity σ₁ ligands .
  • Molecular Docking : Simulations with β2-adrenoceptor or TNIK kinase active sites predict binding poses, highlighting salt bridges with Glu113 (β2) or hydrophobic pockets in TNIK .

Q. How is the compound evaluated for kinase inhibition (e.g., TNIK) in colorectal cancer models?

  • Methodological Answer :
  • In Vitro Assays : TNIK inhibition is measured via ATPase activity assays (IC₅₀ values < 1 μM). Derivatives with electron-withdrawing groups (e.g., nitro or acetyl) show enhanced potency due to improved hydrophobic interactions .
  • Cellular Studies : Apoptosis is quantified using flow cytometry (Annexin V/PI staining) in HCT-116 cells. Western blotting confirms downregulation of Wnt/β-catenin pathway proteins (e.g., cyclin D1) .

Data Contradiction Analysis

Q. Why do reaction pathways for benzoxazolone derivatives yield divergent products under similar conditions?

  • Methodological Answer :
  • Nucleophilic vs. Electrophilic Pathways : Piperidine cleaves the benzoxazolone ring via nucleophilic attack at the carbonyl, whereas HCl addition preserves the ring by protonating the oxazolone oxygen .
  • Regiochemical Control : Friedel–Crafts acylation at the 6-position requires precise AlCl₃ stoichiometry; excess catalyst leads to over-acylation or dimerization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one

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